![molecular formula C18H15F3N2O2S2 B2814803 1-(2,5-difluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)methanesulfonamide CAS No. 1396847-20-3](/img/structure/B2814803.png)
1-(2,5-difluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)methanesulfonamide
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Description
1-(2,5-difluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H15F3N2O2S2 and its molecular weight is 412.45. The purity is usually 95%.
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Scientific Research Applications
Fluorination Techniques and Applications
Research has shown the development of fluorination techniques using related fluorinated compounds. For instance, the use of difluorobis(fluoroxy)methane as an electrophilic fluorinating agent demonstrates high regioselectivity in the fluorination of 1,3-dicarbonyls. This method offers a cleaner alternative to direct fluorination, avoiding radical fluorination byproducts (Bailey, Casteel, & Syvret, 2002). Similarly, fluorobis(phenylsulfonyl)methane chemistry has been used in enantioselective allylic alkylation, yielding fluorinated compounds with potential in medicinal chemistry (Liu et al., 2009).
Synthetic Applications in Organic Chemistry
The synthesis of complex molecules often requires innovative approaches. A study has demonstrated the Friedel–Crafts-type alkylation using bromodifluoro(phenylsulfanyl)methane for the synthesis of xanthone derivatives, showcasing the versatility of fluorinated reagents in organic synthesis (Kuhakarn et al., 2011). Additionally, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides highlights the role of fluorinated compounds in improving chemoselectivity in acylation reactions, which is crucial for the synthesis of pharmacologically active molecules (Kondo et al., 2000).
Material Science and Luminescence
Fluorinated compounds have also found applications in material science, particularly in the development of luminescent materials. A study on metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrates the potential of fluorinated linkers in creating materials with environmental sensing capabilities (Zhao et al., 2017). These materials can detect and remove environmental pollutants, showcasing the broader environmental applications of fluorinated compounds.
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c19-14-3-1-12(2-4-14)18-23-16(10-26-18)7-8-22-27(24,25)11-13-9-15(20)5-6-17(13)21/h1-6,9-10,22H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLQMHLYZAKQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)methanesulfonamide |
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